

# Application Notes and Protocols for Enantioselective Ketone Reduction

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## Compound of Interest

Compound Name: *Tetrabutylammonium borohydride*

Cat. No.: *B7799471*

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Topic: Enantioselective Ketone Reduction with a Chiral Catalyst and **Tetrabutylammonium Borohydride** (TBABH)

Audience: Researchers, scientists, and drug development professionals.

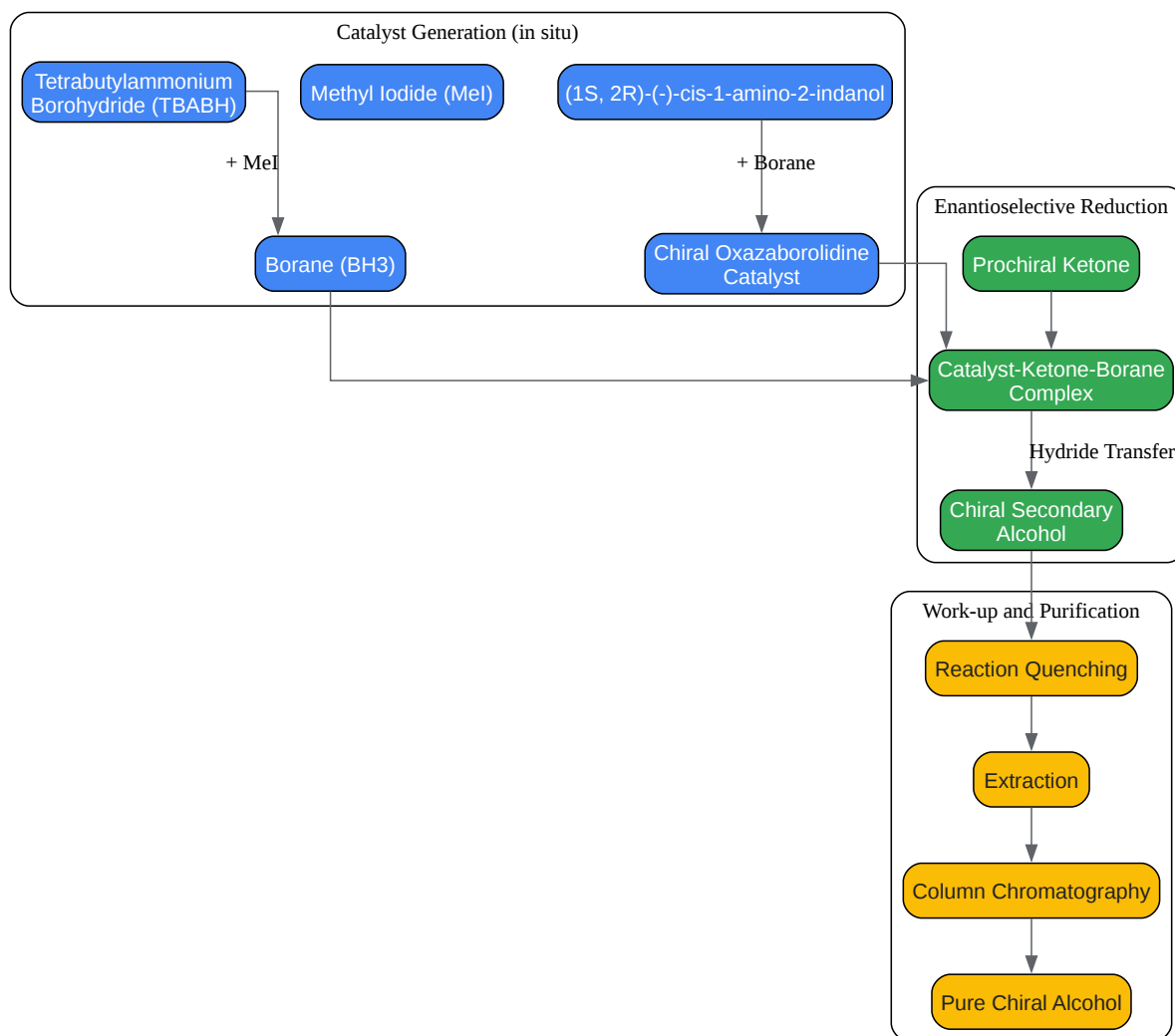
## Introduction

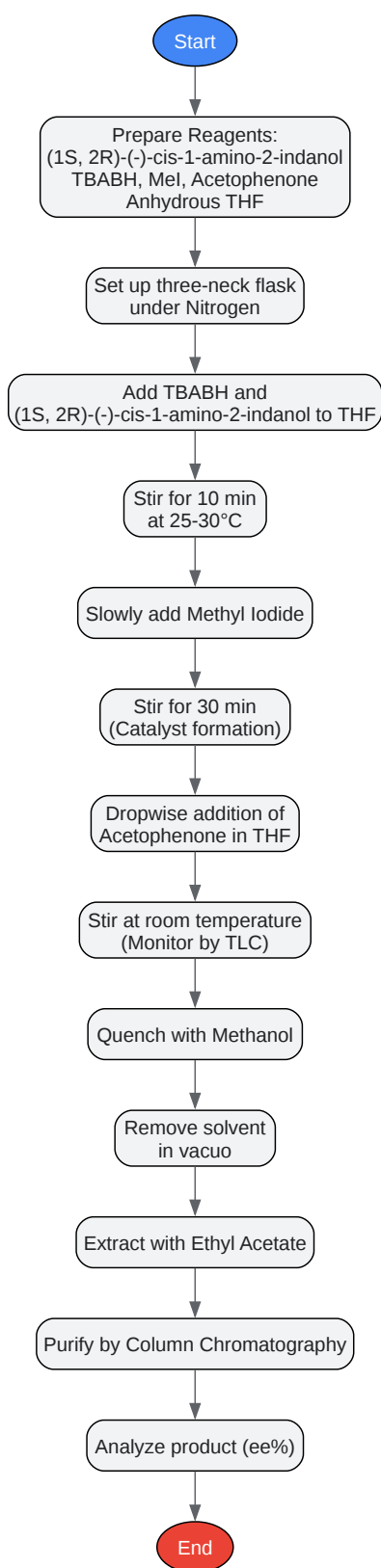
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical and chemical industries. Chiral alcohols are crucial building blocks for the synthesis of numerous biologically active molecules. This protocol details a highly efficient method for the asymmetric reduction of prochiral ketones utilizing an in situ generated chiral oxazaborolidine catalyst from a chiral amino alcohol, in conjunction with **tetrabutylammonium borohydride** (TBABH) as the borane source. This method offers excellent enantioselectivity and high yields under mild reaction conditions.

The use of TBABH offers advantages over traditional borane sources like borane-dimethyl sulfide (BMS) or borane-THF complex, which can have limitations regarding handling, storage, and stability.<sup>[1][2]</sup> The in situ generation of the active catalyst from a stable chiral precursor and TBABH provides a convenient and reproducible method for achieving high levels of stereocontrol.

## Principle and Workflow

The overall process involves the in situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol, such as (1S, 2R)-(-)-cis-1-amino-2-indanol, and borane generated from the reaction of **tetrabutylammonium borohydride** (TBABH) with methyl iodide. This chiral catalyst then coordinates with the prochiral ketone, facilitating the enantioselective transfer of a hydride from the borane, leading to the formation of a chiral secondary alcohol with high enantiomeric excess.





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## References

- 1. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [[ijprs.com](http://ijprs.com)]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
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